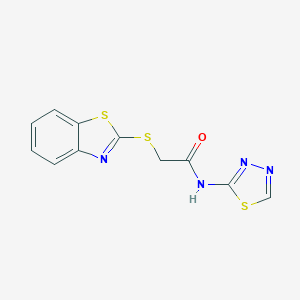![molecular formula C18H14BrN3O3S B270090 N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide](/img/structure/B270090.png)
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide is a complex organic compound with a molecular formula of C18H14BrN3O3S and a molecular weight of 432.3 g/mol. This compound is part of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Métodos De Preparación
The synthesis of N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide involves several steps. One common method starts with the reaction of 4-bromophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), which yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . This intermediate is then acylated with various acid chlorides to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer therapy, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Comparación Con Compuestos Similares
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer its distinct biological activities. Similar compounds include:
N’-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides: These compounds also exhibit antimicrobial and antifungal activities.
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide: This compound has similar structural features and is used in similar applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Propiedades
Fórmula molecular |
C18H14BrN3O3S |
|---|---|
Peso molecular |
432.3 g/mol |
Nombre IUPAC |
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11(23)20-15-7-5-12(6-8-15)16(24)10-26-18-22-21-17(25-18)13-3-2-4-14(19)9-13/h2-9H,10H2,1H3,(H,20,23) |
Clave InChI |
ZDOWISOTMFUQNA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270009.png)
![N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B270011.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B270014.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B270016.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B270018.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B270020.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B270021.png)
![1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B270023.png)
![1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270025.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270026.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B270027.png)
![N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270029.png)
